molecular formula C20H17BrO2 B11939798 5-Bromo-2-methoxytriphenylmethanol CAS No. 94622-89-6

5-Bromo-2-methoxytriphenylmethanol

Cat. No.: B11939798
CAS No.: 94622-89-6
M. Wt: 369.3 g/mol
InChI Key: ZAAFSUAFYVKKBX-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxytriphenylmethanol is an organic compound with the molecular formula C20H17BrO2 and a molecular weight of 369.261 g/mol . This compound is part of a class of chemicals known as triphenylmethanols, which are characterized by a central carbon atom bonded to three phenyl groups and a hydroxyl group. The presence of a bromine atom and a methoxy group on the phenyl rings makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxytriphenylmethanol typically involves the bromination of 2-methoxytriphenylmethanol. This can be achieved by reacting 2-methoxytriphenylmethanol with bromine in the presence of a catalyst such as iron powder . The reaction conditions usually involve moderate temperatures and controlled addition of bromine to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions and using efficient purification techniques. The process involves multiple steps, including bromination, purification, and crystallization to obtain the final product with high purity . The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxytriphenylmethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-methoxytriphenylmethanol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxytriphenylmethanol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the bromine atom, making it reactive towards nucleophiles. The methoxy group can also influence the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-methoxytriphenylmethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a bromine atom and a methoxy group on the phenyl rings makes it versatile for various chemical transformations and applications. Its reactivity and potential biological activities further distinguish it from other similar compounds .

Properties

CAS No.

94622-89-6

Molecular Formula

C20H17BrO2

Molecular Weight

369.3 g/mol

IUPAC Name

(5-bromo-2-methoxyphenyl)-diphenylmethanol

InChI

InChI=1S/C20H17BrO2/c1-23-19-13-12-17(21)14-18(19)20(22,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,22H,1H3

InChI Key

ZAAFSUAFYVKKBX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

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